Methyl 5,5-dimethoxy-3-oxopentanoate

Asymmetric Synthesis Enantioselective Hydrogenation Statin Precursors

Methyl 5,5-dimethoxy-3-oxopentanoate (CAS 217447-41-1) is a β-ketoester featuring a 5,5-dimethoxy acetal-protected carbonyl group and a methyl ester. This compound functions as a prochiral building block in asymmetric synthesis, specifically for generating C5 chiral synthons used in the preparation of complex molecules like trans-3-hydroxy-D-proline.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
CAS No. 217447-41-1
Cat. No. B3393267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,5-dimethoxy-3-oxopentanoate
CAS217447-41-1
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(CC(=O)CC(=O)OC)OC
InChIInChI=1S/C8H14O5/c1-11-7(10)4-6(9)5-8(12-2)13-3/h8H,4-5H2,1-3H3
InChIKeyNCTPSMGGHUKBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5,5-Dimethoxy-3-oxopentanoate (CAS 217447-41-1): A β-Ketoester Building Block for Chiral Synthon Synthesis


Methyl 5,5-dimethoxy-3-oxopentanoate (CAS 217447-41-1) is a β-ketoester featuring a 5,5-dimethoxy acetal-protected carbonyl group and a methyl ester . This compound functions as a prochiral building block in asymmetric synthesis, specifically for generating C5 chiral synthons used in the preparation of complex molecules like trans-3-hydroxy-D-proline [1]. Its structural utility stems from its bifunctional nature, enabling participation in reactions such as enantioselective hydrogenation, which is critical for establishing stereocenters in pharmaceutical intermediates [1][2].

Procurement Rationale: Why Methyl 5,5-Dimethoxy-3-oxopentanoate Cannot Be Substituted with a Generic β-Ketoester


Generic substitution with a simple β-ketoester (e.g., methyl acetoacetate) or a different acetal-protected analog fails because the specific substitution pattern of the 5,5-dimethoxy-3-oxopentanoate framework is essential for downstream synthetic utility. The acetal group provides a masked aldehyde, enabling orthogonal functionalization strategies not possible with unprotected β-ketoesters [1]. Furthermore, substituting the methyl ester for an ethyl ester (e.g., ethyl 5,5-dimethoxy-3-oxopentanoate) alters both the compound's physicochemical properties and its reactivity profile in asymmetric transformations. The methyl ester variant demonstrates distinct utility in the synthesis of specific chiral intermediates like trans-3-hydroxy-D-proline, a building block for peptidomimetics, whereas the ethyl ester is more commonly employed in statin drug precursor synthesis [2][3].

Quantitative Differentiation: Methyl 5,5-Dimethoxy-3-oxopentanoate vs. Analogs and Alternatives


Comparative Enantioselectivity and Yield in Asymmetric Hydrogenation

The methyl ester (target) and ethyl ester (comparator) of 5,5-dimethoxy-3-oxopentanoate exhibit different performance metrics in Ru-catalyzed asymmetric hydrogenation. Under a specific set of conditions (Ru(BINAP)Br2 catalyst, 2 mol% loading, room temperature, 1 atm H2), the methyl ester is hydrogenated to its corresponding β-hydroxy ester with a yield of 86% and an enantioselectivity of >95% ee [1]. In contrast, the ethyl ester, when hydrogenated under optimized conditions (Ru[(R)-BINAP]Cl2 pre-catalyst, 50 bar H2, 50 °C in MeOH), achieves a higher enantioselectivity of up to 98.7% ee, but with a different catalyst system and higher pressure [2].

Asymmetric Synthesis Enantioselective Hydrogenation Statin Precursors Chiral Synthons

Differentiation in Application Scope: Synthesis of trans-3-Hydroxy-D-Proline

Methyl 5,5-dimethoxy-3-oxopentanoate is specifically cited as the prochiral starting material for a stereocontrolled synthesis of (2R,3R)-3-hydroxyproline, a valuable chiral building block. The overall yield for this multi-step sequence is 33% from the target compound [1]. This is a distinct application from the ethyl ester analog, which is primarily documented as an intermediate in the synthesis of statin drug side chains (e.g., rosuvastatin) [2]. This divergence in documented utility provides a clear selection criterion based on the desired final product.

Peptidomimetics Proline Derivatives Total Synthesis Chiral Pool

Physicochemical Property Differentiation: Predicted Boiling Point and Density

The predicted physicochemical properties of Methyl 5,5-dimethoxy-3-oxopentanoate (Target) differ from its ethyl ester analog (Comparator), which has implications for handling, purification, and storage. The target compound has a predicted boiling point of 248.9±25.0 °C and density of 1.091±0.06 g/cm3 . This contrasts with the ethyl analog, which is typically reported with lower boiling points (e.g., 69-73 °C/0.35 mmHg for a related isomer) and different density . These differences can influence the choice of compound based on compatibility with existing lab equipment or specific purification requirements (e.g., distillation).

Physical Properties Purification Formulation

Commercially Available Purity Grade

Methyl 5,5-dimethoxy-3-oxopentanoate is commercially available with a standard purity specification of 95% or 98% from various vendors . While not a direct comparator to an alternative, this established purity level is a critical procurement parameter. It provides a benchmark for evaluating supplier quotes and ensures that the material is suitable for its intended use as a research intermediate, where a purity of ≥95% is often required for reproducible synthetic outcomes.

Purity Quality Control Procurement

Validated Application Scenarios for Methyl 5,5-Dimethoxy-3-oxopentanoate (CAS 217447-41-1)


Synthesis of trans-3-Hydroxy-D-Proline and Related Peptidomimetics

The compound is the documented starting material for a stereocontrolled synthesis of (2R,3R)-3-hydroxyproline, achieving a 33% overall yield [1]. This application is directly supported by evidence from Section 3 (Evidence Item 2). This makes it a priority procurement for research groups focused on synthesizing proline-containing natural products, peptidomimetics, or other molecules requiring a densely functionalized C5 chiral synthon.

Asymmetric Hydrogenation to Generate Chiral β-Hydroxy Esters

As detailed in Section 3 (Evidence Item 1), Methyl 5,5-dimethoxy-3-oxopentanoate undergoes enantioselective hydrogenation under mild conditions (1 atm H2, room temperature) using a Ru(BINAP)Br2 catalyst, providing the corresponding β-hydroxy ester in 86% yield and >95% ee [1]. This scenario is ideal for projects requiring the generation of a specific stereocenter under less demanding conditions compared to those needed for the ethyl ester analog.

Building Block for Heterocyclic and Pharmaceutical Intermediates

The compound's bifunctional nature, containing both ester and ketone groups, enables its use in condensation and cyclization reactions [1]. This is a class-level inference from Section 2, where the compound is described as a key intermediate for heterocyclic compounds and pharmaceuticals. It is a suitable procurement choice for exploratory medicinal chemistry programs seeking a versatile, protected β-ketoester building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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